REACTION_CXSMILES
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[NH2:1][C:2]1[C:11]([F:12])=[C:10]([NH2:13])[C:9]([NH2:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH:15](OCC)(OCC)OCC.OS(O)(=O)=O>C1COCC1>[CH3:7][O:6][C:4]([C:3]1[C:2]([NH2:1])=[C:11]([F:12])[C:10]2[N:13]=[CH:15][NH:14][C:9]=2[CH:8]=1)=[O:5]
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Name
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|
Quantity
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7.58 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)OC)C=C(C(=C1F)N)N
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Name
|
|
Quantity
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22.8 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)OCC
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Name
|
|
Quantity
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152 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
9.33 g
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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After stirring for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid product was filtered
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Type
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WASH
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Details
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rinsed with THF (150 mL, 20 vol)
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Type
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CUSTOM
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Details
|
transferred to a reaction vessel
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Type
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FILTRATION
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Details
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the suspension was filtered
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Type
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CUSTOM
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Details
|
the solid product was dried in a vacuum oven at 55° C., overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C(=C1N)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |